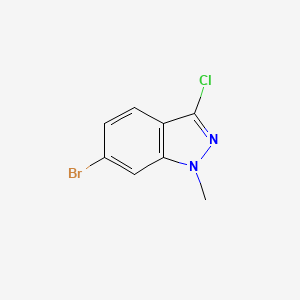

6-Bromo-3-chloro-1-methyl-1H-indazole

説明

Structure

3D Structure

特性

IUPAC Name |

6-bromo-3-chloro-1-methylindazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrClN2/c1-12-7-4-5(9)2-3-6(7)8(10)11-12/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHTHXDOLGOEEAY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=CC(=C2)Br)C(=N1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.50 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Derivatization of the 6 Bromo 3 Chloro 1 Methyl 1h Indazole Scaffold

Halogen-Directed Functionalization Reactions of Indazoles

The halogen atoms on the indazole ring are key handles for introducing molecular diversity. The differential reactivity of the C-Br and C-Cl bonds, particularly in metal-catalyzed reactions, allows for regioselective functionalization.

Nucleophilic aromatic substitution (SNAr) provides a direct method for replacing halogen atoms on the indazole ring with various nucleophiles. The success of these reactions typically requires the presence of electron-withdrawing groups that activate the ring system and stabilize the intermediate Meisenheimer complex. ambeed.com In the context of 6-bromo-3-chloro-1-methyl-1H-indazole, the indazole ring itself is electron-rich, which generally makes it less reactive towards SNAr.

However, the reactivity can be enhanced under specific conditions or with highly reactive nucleophiles. The chlorine atom at the C-3 position is generally more susceptible to nucleophilic attack than the bromine atom at the C-6 position, due to the electronic influence of the pyrazole (B372694) ring. Common nucleophiles used in such reactions include amines, alkoxides, and thiolates.

Table 1: Examples of Nucleophilic Substitution on Halogenated Heterocycles This table illustrates general principles as direct examples on this compound are not extensively documented in the provided search results.

| Reagent | Nucleophile | Product Type | Reference Principle |

|---|---|---|---|

| Sodium Methoxide | CH₃O⁻ | Methoxy-indazole | SNAr |

| Ammonia | NH₃ | Amino-indazole | SNAr |

Palladium-catalyzed cross-coupling reactions are among the most powerful tools for functionalizing halogenated indazoles. The Suzuki-Miyaura reaction, which couples an organoboron reagent with a halide, is particularly prevalent. nih.govresearchgate.net A key aspect of the this compound scaffold is the differential reactivity of the C-Br and C-Cl bonds in these transformations. The C-Br bond is significantly more reactive than the C-Cl bond in standard palladium-catalyzed cross-coupling reactions, allowing for selective arylation or vinylation at the C-6 position while leaving the C-3 chlorine intact for subsequent modifications. scispace.combeilstein-journals.org

This regioselectivity enables a stepwise approach to building complex molecules. First, the C-6 position can be functionalized via a Suzuki-Miyaura coupling. The resulting 6-aryl-3-chloro-1-methyl-1H-indazole can then undergo a second coupling reaction or a nucleophilic substitution at the C-3 position under more forcing conditions.

Table 2: Suzuki-Miyaura Cross-Coupling on Bromo-Indazole Scaffolds

| Substrate | Boronic Acid | Catalyst | Base | Solvent | Product | Yield | Reference |

|---|---|---|---|---|---|---|---|

| 3-Bromoindazoles | Various Arylboronic Acids | Pd(PPh₃)₄ | Cs₂CO₃ | 1,4-Dioxane/EtOH/H₂O | 3-Arylindazoles | Good | researchgate.net |

| 7-Bromo-4-sulfonamido-1H-indazoles | Various Arylboronic Acids | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 7-Aryl-4-sulfonamido-1H-indazoles | Moderate to Excellent | nih.gov |

Transformations at the Indazole C-3 Position

The C-3 position of the indazole nucleus is a primary site for functionalization to build a wide range of derivatives with potential biological activities. chim.it Halogenation at this position, as seen in this compound, provides a crucial entry point for numerous chemical transformations. chim.it

Direct C3-alkylation of an indazole can be challenging due to competing N1 and N2 alkylation. mit.edu However, starting with a 3-chloroindazole derivative allows for C-C bond formation through cross-coupling reactions. For instance, Negishi coupling, which involves an organozinc reagent, can be employed to introduce alkyl groups at the C-3 position. chim.it Another modern approach involves a copper hydride (CuH)-catalyzed umpolung strategy, where an electrophilic N-(benzoyloxy)indazole reacts with allenes to afford C3-allylated indazoles with high regioselectivity. mit.edu This method is particularly effective for creating C3-quaternary stereocenters. mit.edu

Table 3: C3-Alkylation Methodologies for Indazoles

| Method | Reagents | Key Features | Reference |

|---|---|---|---|

| Negishi Coupling | Organozinc Reagents, Pd Catalyst | C(sp³)-C(sp²) bond formation | chim.it |

| CuH-Catalyzed Allylation | Allenes, CuH Catalyst, Chiral Ligand | Umpolung strategy, high enantioselectivity | mit.edu |

C3-arylation is a well-established transformation for indazole derivatives, often achieved through Suzuki-Miyaura cross-coupling of a 3-haloindazole with an arylboronic acid. chim.itnih.gov As mentioned, the 3-chloro group in the title compound can participate in these reactions, typically requiring more forcing conditions than the 6-bromo position. Direct C-H arylation at the C-3 position has also been developed as an alternative, atom-economical approach, often utilizing palladium catalysis in water as a green solvent. nih.govresearchgate.net

C3-acylation introduces a ketone functionality, which serves as a versatile handle for further derivatization. This can be achieved through methods like Friedel-Crafts acylation, although regioselectivity can be an issue. A more controlled approach involves the metalation of the C-3 position followed by reaction with an acylating agent. chim.it

Table 4: C3-Arylation and C3-Acylation Reactions

| Reaction | Substrate | Reagents | Catalyst | Product | Reference |

|---|---|---|---|---|---|

| C3-Arylation (Suzuki) | 3-Iodoindazole | Arylboronic Acid | Pd(PPh₃)₄ | 3-Arylindazole | researchgate.net |

| C3-Arylation (Direct) | 1H-Indazole | Aryl Halide | Pd(OAc)₂ / PPh₃ | 3-Arylindazole | nih.gov |

The introduction of nitrogen-containing functional groups at the C-3 position is of significant interest for medicinal chemistry. C3-amination of 2H-indazoles can be achieved through organophotoredox-catalyzed oxidative coupling reactions. chim.it More recent methods have explored photochemical approaches for the C3-amination of related heterocyclic systems like pyridines, which proceed through radical intermediates and offer mild reaction conditions. nih.govresearchgate.net While direct amination of 1H-indazoles at the C-3 position with high yields can be challenging, these newer photochemical strategies may offer a viable pathway. chim.it

C3-nitration of indazoles is less common but can be accomplished under specific radical conditions. For example, 2H-indazoles have been nitrated at the C-3 position using iron(III) nitrate in the presence of TEMPO. chim.it Electrophilic nitration typically targets the benzene (B151609) ring portion of the indazole scaffold.

Formation of Fused and Spirocyclic Indazole Derivatives through Cyclization Reactions

The construction of fused and spirocyclic systems from the this compound scaffold often involves multi-step sequences, beginning with the modification of the chloro and bromo substituents to introduce functionalities amenable to cyclization.

One common strategy to achieve fused heterocyclic systems is through the transformation of the 3-chloro group into a nucleophilic center, such as an amino group. This can be followed by a cyclocondensation reaction with a suitable bifunctional electrophile. For instance, the conversion of a 3-chloroindazole to a 3-aminoindazole sets the stage for the synthesis of pyrimido[1,2-b]indazole derivatives. This transformation is typically achieved by reaction with hydrazine (B178648). nih.gov Although not directly demonstrated on the 6-bromo-1-methyl derivative, this approach is a well-established method for preparing 3-aminoindazoles. nih.gov

The resulting 3-amino-6-bromo-1-methyl-1H-indazole can then undergo condensation with various carbonyl compounds to yield fused systems. For example, reaction with ethyl 4,4,4-trifluoro-3-oxobutanoate can lead to the formation of trifluoromethylated pyrimido[1,2-b]indazol-4(1H)-one derivatives. organicreactions.org This cyclocondensation provides a direct route to a tricyclic fused system.

While direct intramolecular cyclization of a functionalized 6-bromo-1-methyl-1H-indazole derivative, such as through an intramolecular Heck reaction, is a plausible strategy for forming fused rings, specific examples starting from the this compound scaffold are not prevalent in the reviewed literature. organicreactions.orgwikipedia.org The intramolecular Heck reaction is a powerful tool for ring formation by coupling an aryl halide with an alkene within the same molecule. organicreactions.orgwikipedia.org

The synthesis of spirocyclic indazole derivatives can be achieved through 1,3-dipolar cycloaddition reactions. This typically involves the in-situ generation of an azomethine ylide from an amino acid and a carbonyl compound, which then reacts with a dipolarophile. While this method has been used to synthesize spiropyrrolidine derivatives of indazole, it generally requires the indazole to possess a vinyl group, which would necessitate prior functionalization of the this compound core. beilstein-journals.org A potential, though not explicitly documented, route to a spiro[indazole-3,3'-pyrrolidine] system could involve initial modification of the 3-chloro position to introduce a suitable tether for a subsequent spirocyclization reaction. nih.gov

Table 1: Examples of Reactions for the Formation of Fused Indazole Derivatives

| Starting Material | Reagent(s) | Product Type | Reference |

|---|---|---|---|

| 3-Aminoindazole derivatives | Ethyl 4,4,4-trifluoro-3-oxobutanoate | Trifluoromethylated pyrimido[1,2-b]indazol-4(1H)-one | organicreactions.org |

Further Derivatization of this compound Precursors into Complex Heterocycles

The this compound scaffold is a valuable starting point for the synthesis of a wide array of more complex heterocyclic structures. The bromo and chloro substituents offer orthogonal reactivity, allowing for selective functionalization and the subsequent construction of intricate molecular architectures.

A key strategy involves the conversion of the 3-chloro group into a more reactive or versatile functional group. As mentioned previously, displacement of the chlorine with an amino group provides a nucleophilic handle for further reactions. This 3-amino-6-bromo-1-methyl-1H-indazole can serve as a precursor for various fused heterocyclic systems. For instance, condensation with substituted aromatic acids in the presence of a dehydrating agent like phosphorus oxychloride can lead to the formation of indolo[3,2-c]isoquinoline derivatives, which are structurally complex and have been investigated for their biological activities. nih.gov

Furthermore, the 3-aminoindazole derivative can participate in multi-component reactions to build complex heterocyclic frameworks. For example, a three-component reaction of a 3-aminoindazole, a ketone, and N,N-dimethylaminoethanol as a one-carbon synthon has been reported for the synthesis of substituted pyrimido[1,2-b]indazoles.

The bromine atom at the 6-position provides another site for elaboration. It is particularly amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This allows for the introduction of a wide range of aryl and heteroaryl substituents at this position, significantly increasing the molecular complexity and diversity of the resulting compounds. While not specifically detailed for the 3-chloro-1-methyl derivative, the Suzuki-Miyaura coupling of bromo-substituted indazoles is a well-established and versatile transformation.

A powerful approach for creating complex heterocycles is the sequential functionalization of both the 3- and 6-positions. For example, the 3-chloro group could be transformed into an amino group, which is then used to construct a fused ring system. Subsequently, the 6-bromo substituent could be utilized in a palladium-catalyzed coupling reaction to introduce further diversity. This stepwise approach allows for the controlled and systematic synthesis of highly complex and diverse heterocyclic libraries based on the 6-bromo-1-methyl-1H-indazole scaffold.

Table 2: Strategies for the Derivatization of the this compound Scaffold

| Position | Reaction Type | Reagents/Conditions | Resulting Functionality/Structure | Potential for Further Derivatization |

|---|---|---|---|---|

| 3-Chloro | Nucleophilic Substitution (Amination) | Hydrazine | 3-Amino | Cyclocondensation to form fused heterocycles |

| 3-Chloro | Nucleophilic Substitution (Hydrazination) | Hydrazine | 3-Hydrazino | Cyclocondensation to form fused heterocycles |

| 6-Bromo | Suzuki-Miyaura Coupling | Arylboronic acid, Pd catalyst, base | 6-Aryl | Further functionalization of the introduced aryl group |

Mechanistic Investigations and Reaction Pathway Elucidation for Indazole Derivatives

Mechanistic Studies of Indazole Ring Formation Reactions

The construction of the indazole core can be achieved through various synthetic strategies, each with a distinct reaction mechanism. A prominent method involves the transition-metal-catalyzed cyclization of appropriately substituted precursors.

One common approach is the condensation of ortho-haloaryl ketones or aldehydes with hydrazines. chemicalbook.comnih.gov For instance, the synthesis of 1H-indazoles from o-fluorobenzaldehydes and hydrazine (B178648) proceeds through the initial formation of a hydrazone intermediate. nih.govresearchgate.net Subsequent intramolecular nucleophilic aromatic substitution (SNAr), where the terminal nitrogen of the hydrazine moiety displaces the ortho-halogen, leads to the formation of the indazole ring. The reaction of O-methyloxime derivatives of o-fluorobenzaldehydes with hydrazine has been developed as a practical alternative to prevent competitive side reactions like the Wolf-Kishner reduction. nih.gov

Transition-metal-catalyzed reactions offer powerful and versatile routes to indazoles. For example, rhodium(III)-catalyzed C-H activation and annulation of aldehyde phenylhydrazones can yield 1H-indazoles. nih.gov This process is proposed to involve a double C-H activation, leading to the formation of the crucial N-N bond and the bicyclic indazole structure. nih.gov Similarly, copper-catalyzed intramolecular N-arylation of ortho-chlorinated arylhydrazones provides a direct pathway to N-phenyl-1H-indazoles. beilstein-journals.org The mechanism involves the formation of a copper-ligand complex that facilitates the intramolecular C-N bond formation.

Another significant pathway is the palladium-catalyzed arylation of benzophenone (B1666685) hydrazone with 2-bromobenzonitriles, followed by an acidic deprotection and cyclization sequence to form 3-aminoindazoles. organic-chemistry.org This avoids the harsher conditions often required for SNAr reactions with less reactive o-halobenzonitriles. organic-chemistry.org

Elucidation of Regioselectivity in N-Alkylation and Halogenation Processes

The functionalization of the indazole core, particularly N-alkylation and halogenation, often yields a mixture of regioisomers. The control of regioselectivity is a critical aspect of synthesizing specific derivatives like 6-Bromo-3-chloro-1-methyl-1H-indazole.

N-Alkylation: The alkylation of an NH-indazole can occur at either the N1 or N2 position, leading to 1H- or 2H-indazole derivatives, respectively. The regiochemical outcome is highly dependent on the reaction conditions, including the base, solvent, and the nature of the electrophile, as well as the substituents on the indazole ring. beilstein-journals.orgnih.gov

Generally, N-alkylation is a process under kinetic or thermodynamic control. researchgate.netrsc.org Studies on methyl 5-bromo-1H-indazole-3-carboxylate, a compound structurally related to the precursor of the title molecule, have provided significant mechanistic insights. nih.govbeilstein-journals.org Density Functional Theory (DFT) calculations suggest that in the presence of cesium carbonate, a chelation mechanism involving the cesium ion, the N2-atom, and the oxygen of the C3-ester substituent favors the formation of the N1-alkylated product. nih.gov Conversely, different conditions can promote N2-alkylation through other non-covalent interactions. nih.gov

The choice of base and solvent plays a pivotal role. For many substituted indazoles, the use of sodium hydride (NaH) in tetrahydrofuran (B95107) (THF) has been shown to be highly selective for producing the N1-alkylated isomer. beilstein-journals.orgnih.gov This high N1-selectivity is attributed to the formation of a sodium salt that favors alkylation at the more sterically accessible and thermodynamically stable N1 position. beilstein-journals.org In contrast, different base/solvent combinations can lead to mixtures or favor the N2 isomer. nih.gov For instance, substituents at the C7 position, such as -NO2 or -CO2Me, can direct alkylation to the N2 position with high selectivity. beilstein-journals.orgnih.gov

| Substrate Type | Conditions (Base, Solvent) | Major Product | Selectivity | Reference |

|---|---|---|---|---|

| 3-Carboxymethyl Indazole | NaH, THF | N1-alkyl | >99:1 | nih.gov |

| Unsubstituted Indazole | K2CO3, DMF | N1/N2 Mixture | ~1.5:1 | nih.gov |

| Methyl 5-bromo-1H-indazole-3-carboxylate | Cs2CO3, Dioxane | N1-alkyl | >98:2 | beilstein-journals.org |

| 7-Nitroindazole | NaH, THF | N2-alkyl | ≥96% | beilstein-journals.org |

Halogenation: Direct halogenation of the indazole ring also presents regioselectivity challenges. For 2-substituted 2H-indazoles, metal-free halogenation methods have been developed. semanticscholar.org Using N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) as the halogen source, selective mono-halogenation at the C3 position can be achieved in solvents like ethanol (B145695) at moderate temperatures. semanticscholar.orgresearchgate.net By modifying the reaction conditions, such as increasing the temperature and using water as a solvent, poly-halogenation can be induced. semanticscholar.org The precise control over the stoichiometry of the halogenating agent and the reaction conditions allows for the synthesis of specific mono- or poly-halogenated indazoles. semanticscholar.org

Role of Catalysis in Indazole Synthesis Mechanisms and Reaction Pathways

Catalysis is fundamental to many modern and efficient methods for synthesizing the indazole scaffold. Transition metals like palladium (Pd), copper (Cu), rhodium (Rh), and cobalt (Co) play crucial roles in facilitating key bond-forming steps. nih.govnih.govresearchgate.net

Copper Catalysis: Copper catalysts are widely used for N-N bond formation and C-N coupling reactions in indazole synthesis. nih.gov In the synthesis of 1H-indazoles from o-haloaryl N-sulfonylhydrazones, Cu2O or Cu(OAc)2 can mediate the cyclization. nih.gov A proposed mechanism for the copper-catalyzed synthesis of N-phenyl-1H-indazoles from o-chlorinated arylhydrazones involves the coordination of the hydrazone to the copper center, followed by an intramolecular N-arylation to form the C-N bond, leading to the indazole ring after reductive elimination. beilstein-journals.org Copper(I) oxide nanoparticles have also been employed in a one-pot, three-component reaction of 2-bromobenzaldehydes, primary amines, and sodium azide (B81097) to form 2H-indazoles, where the catalyst is key for both C-N and N-N bond formation. organic-chemistry.org

Rhodium and Cobalt Catalysis: Rhodium and cobalt complexes are particularly effective in C-H activation/annulation cascades. nih.govnih.gov For instance, a Rh(III)/Cu(II) co-catalytic system can synthesize 1H-indazoles from benzimidates and nitrosobenzenes. nih.gov The proposed mechanism begins with the coordination of the imidate to the Rh(III) catalyst, followed by C-H activation to form a rhodacycle intermediate. Migratory insertion of the nitrosobenzene (B162901) into the Rh-C bond forms a six-membered rhodacycle, which then undergoes further transformations to yield the indazole product and regenerate the active catalyst. nih.gov Cobalt(III) catalysts have been used for the synthesis of N-aryl-2H-indazoles from azobenzenes and aldehydes, proceeding through a C-H bond functionalization/addition/cyclization cascade. nih.gov

Palladium Catalysis: Palladium catalysts are instrumental in cross-coupling reactions leading to indazoles. A notable example is the synthesis of 2-aryl-substituted 2H-indazoles from 2-bromobenzyl bromides and arylhydrazines. organic-chemistry.org The process involves a regioselective intermolecular N-benzylation followed by an intramolecular N-arylation (a Buchwald-Hartwig type reaction) and subsequent oxidation, all facilitated by the palladium catalyst. organic-chemistry.org

Analysis of Tautomerism (1H- and 2H-Indazole) and its Influence on Indazole Reactivity

Indazole exists in two primary tautomeric forms: the 1H-indazole and the 2H-indazole. nih.govbeilstein-journals.org The position of the proton on the nitrogen atom significantly influences the molecule's stability, electronic properties, and chemical reactivity.

Tautomeric Stability: The 1H-tautomer is generally the more thermodynamically stable form compared to the 2H-tautomer. chemicalbook.combeilstein-journals.org Computational studies indicate that 1H-indazole is more stable by several kcal/mol. chemicalbook.comnih.gov Consequently, in solution, unsubstituted indazole exists predominantly as the 1H-tautomer. nih.gov The free energy of 1-methylindazole (B79620) is also lower than that of 2-methylindazole, indicating greater stability. chemicalbook.com

Influence on Reactivity: The presence of two tautomers has profound implications for reactivity, particularly in reactions involving the nitrogen atoms, such as N-alkylation. Alkylation reactions proceed via the corresponding indazolide anion, which is a common intermediate for both tautomers. The ratio of N1 to N2 alkylation products is determined by the relative activation energies of the competing pathways, which can be manipulated by reaction conditions as discussed in section 4.2. beilstein-journals.orgnih.gov

Tautomerism is also critical in photochemical reactions. A detailed investigation into the photomediated transformation of indazoles to benzimidazoles revealed a tautomer-dependent reactivity. researchgate.netnih.gov The 2H-tautomer of indazole absorbs light more strongly at longer wavelengths than the 1H-tautomer. researchgate.net Mechanistic studies, combining experimental and computational approaches, have shown that the reaction proceeds through an excited-state tautomerization of the 1H-indazole to the more photo-reactive 2H-indazole, which then undergoes the rearrangement. nih.gov This understanding has enabled the development of high-yielding conversions of N2-derivatized indazoles to benzimidazoles under UVA or UVB irradiation. researchgate.net

The reaction of NH-indazoles with formaldehyde (B43269) in acidic solution also highlights the role of tautomerism and protonation. The reaction typically affords (1H-indazol-1-yl)methanol derivatives, but the distribution of products can be influenced by substituents on the benzene (B151609) ring, which affect the basicity and reactivity of the two nitrogen atoms. acs.org

Computational Chemistry and Theoretical Studies on Indazole Systems

Density Functional Theory (DFT) Applications in Reaction Mechanism Analysis and Prediction

Density Functional Theory (DFT) has emerged as a powerful and versatile computational method for investigating the reaction mechanisms of organic compounds, including the indazole scaffold. DFT calculations allow for the detailed exploration of potential energy surfaces, enabling the identification of transition states, intermediates, and the determination of activation energies. This information is crucial for understanding reaction pathways, predicting product distributions, and optimizing reaction conditions.

While specific DFT studies on the reaction mechanisms of 6-Bromo-3-chloro-1-methyl-1H-indazole are not extensively documented in the literature, the principles can be extrapolated from studies on related indazole derivatives. For instance, a 2024 study on the regioselective N-alkylation of methyl 5-bromo-1H-indazole-3-carboxylate utilized DFT calculations to elucidate the mechanistic details. nih.gov The study revealed that the regioselectivity of the alkylation (N1 versus N2 position) is governed by the reaction conditions, with DFT calculations suggesting a chelation-controlled mechanism in the presence of cesium carbonate, favoring N1 substitution. nih.gov In the absence of such a chelating agent, other non-covalent interactions were found to direct the reaction towards the N2 position. nih.gov

These findings highlight the capability of DFT to dissect complex reaction pathways. For this compound, DFT could be similarly applied to analyze various potential reactions, such as nucleophilic aromatic substitution at the C3-chloro position or cross-coupling reactions at the C6-bromo position. By calculating the energies of the reactants, transition states, and products, one could predict the most likely reaction pathways and the influence of different catalysts and reagents.

Furthermore, DFT can be employed to understand the tautomeric preferences of indazole systems. mdpi.comresearchgate.netnih.gov Although the N1 position of this compound is already substituted, understanding the tautomeric equilibrium in the parent 6-bromo-3-chloro-1H-indazole is fundamental. DFT calculations can accurately predict the relative stabilities of the 1H and 2H tautomers, which is critical as it dictates the nucleophilic character of the nitrogen atoms and subsequent reactivity. nih.govmdpi.com

Table 1: Representative Applications of DFT in Indazole Chemistry

| Application Area | Investigated Aspect | Key Insights from DFT | Relevant Analogs |

| Reaction Mechanism | Regioselectivity of N-alkylation | Elucidation of chelation vs. non-covalent interaction-driven pathways. nih.gov | Methyl 5-bromo-1H-indazole-3-carboxylate nih.gov |

| Reaction Mechanism | Plausible mechanisms for functionalization | Identification of transition states and intermediates. | 2H-indazoles rsc.org |

| Tautomerism | Relative stability of tautomers | Prediction of the most stable tautomeric form under different conditions. mdpi.comresearchgate.netnih.gov | 1,5,6,7-tetrahydro-4H-indazol-4-ones mdpi.comnih.gov |

| Reactivity Prediction | Fukui indices and partial charges | Identification of the most reactive sites for electrophilic and nucleophilic attack. nih.gov | Methyl 5-bromo-1H-indazole-3-carboxylate nih.gov |

This table is generated based on findings from related indazole systems and illustrates the potential applications of DFT to this compound.

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction of Indazole Derivatives

Quantum chemical calculations, particularly those based on DFT, are instrumental in characterizing the electronic structure of molecules like this compound. These calculations provide valuable descriptors that help in predicting the molecule's reactivity and its interactions with other chemical species.

Key parameters derived from quantum chemical calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a critical indicator of chemical reactivity; a smaller gap generally implies higher reactivity. nih.gov

For this compound, the presence of electron-withdrawing bromine and chlorine atoms is expected to lower both the HOMO and LUMO energy levels compared to the unsubstituted 1-methyl-1H-indazole. This would influence its reactivity in various chemical transformations.

Another important aspect that can be elucidated through quantum chemical calculations is the molecular electrostatic potential (MEP). The MEP map provides a visual representation of the charge distribution on the molecule's surface, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). nih.gov For this compound, the MEP would likely show negative potential around the nitrogen atoms of the indazole ring, indicating their nucleophilic character, and positive potential around the hydrogen atoms and potentially near the carbon atoms attached to the halogens.

Furthermore, Natural Bond Orbital (NBO) analysis can be performed to gain deeper insights into the electronic structure. NBO analysis provides information about atomic charges, hybridization, and donor-acceptor interactions within the molecule. nih.gov For instance, calculating the partial charges on the nitrogen atoms (N1 and N2) can help in rationalizing the regioselectivity of reactions involving these sites. nih.gov

Table 2: Predicted Electronic Properties of this compound (Illustrative)

| Property | Predicted Trend/Characteristic | Significance |

| HOMO Energy | Lowered by halogen substituents | Reduced electron-donating ability compared to unsubstituted indazole. |

| LUMO Energy | Lowered by halogen substituents | Increased electron-accepting ability, susceptibility to nucleophilic attack. |

| HOMO-LUMO Gap | Likely reduced | Increased overall reactivity. |

| Molecular Electrostatic Potential | Negative potential on N2, positive on hydrogens | Guides intermolecular interactions and sites of electrophilic/nucleophilic attack. |

| NBO Charges | Significant negative charge on N2 | Indicates the primary site for protonation and electrophilic attack. |

This table presents qualitative predictions based on the known effects of substituents on the electronic structure of aromatic systems.

In Silico Approaches to Molecular Design and Conformational Analysis of Indazole Scaffolds

In silico methods, which encompass a wide range of computational techniques, are invaluable for the design of novel molecules and the analysis of their three-dimensional structures (conformations). For indazole scaffolds, these approaches are widely used in drug discovery and materials science.

Molecular docking is a prominent in silico technique used to predict the binding orientation of a small molecule (ligand) to a larger molecule, typically a protein receptor. nih.gov While no specific docking studies for this compound are publicly available, the indazole scaffold is a common feature in many biologically active compounds, including kinase inhibitors. acs.org In silico screening of indazole libraries, followed by molecular docking, can identify potential lead compounds for various therapeutic targets. The specific substitution pattern of this compound would be a key determinant of its binding affinity and selectivity for a particular protein.

Conformational analysis is another critical aspect of in silico modeling. For a molecule like this compound, which has a relatively rigid bicyclic core, the conformational flexibility is primarily associated with the orientation of the methyl group. While the rotation around the N-CH3 bond is expected to have a low energy barrier, understanding the preferred conformations can be important, especially when considering its interaction with a constrained binding site of a protein. Computational methods can be used to calculate the rotational energy profile and identify the most stable conformers.

Furthermore, in silico methods can be used to predict various physicochemical properties of this compound, such as its solubility, lipophilicity (logP), and polar surface area. These properties are crucial for drug development as they influence the absorption, distribution, metabolism, and excretion (ADME) profile of a potential drug candidate.

Table 3: Common In Silico Techniques and Their Application to Indazole Scaffolds

| Technique | Purpose | Information Gained for Indazole Scaffolds |

| Molecular Docking | Predict binding mode to a biological target. | Identification of key interactions (e.g., hydrogen bonds, hydrophobic contacts) with a protein active site. nih.gov |

| Conformational Analysis | Determine stable 3D structures. | Understanding the preferred spatial arrangement of substituents. |

| Quantitative Structure-Activity Relationship (QSAR) | Correlate chemical structure with biological activity. | Development of predictive models to guide the design of more potent analogs. |

| ADME Prediction | Estimate pharmacokinetic properties. | Assessment of drug-likeness and potential liabilities. |

This table summarizes common in silico methods and their general applicability to the design and analysis of indazole-based compounds.

Advanced Spectroscopic and Structural Characterization of 6 Bromo 3 Chloro 1 Methyl 1h Indazole and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the precise structure of organic molecules in solution. For 6-Bromo-3-chloro-1-methyl-1H-indazole, ¹H and ¹³C NMR provide definitive information on the arrangement of atoms.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the N-methyl group. The chemical shifts (δ) are influenced by the electronic effects of the bromine and chlorine substituents. The N-methyl group (N-CH₃) typically appears as a sharp singlet in the upfield region, anticipated around δ 4.0-4.2 ppm, based on data from similar 1-methyl-indazole systems. nih.gov The aromatic region will feature three protons on the benzene (B151609) ring.

H-4: This proton is adjacent to the electron-donating nitrogen of the pyrazole (B372694) ring and is expected to be the most upfield of the aromatic signals.

H-5: This proton is situated between the H-4 and the bromine at C-6. It would likely appear as a doublet of doublets due to coupling with both H-4 and H-7.

H-7: This proton, ortho to the bromine atom, is expected to be a doublet and shifted downfield.

Based on analyses of related substituted indazoles, the anticipated chemical shifts and coupling constants provide a clear fingerprint for the molecule. nih.gov

¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum will display eight unique signals corresponding to each carbon atom in the molecule. The chemical shifts are highly diagnostic of the electronic environment. The N-methyl carbon is expected around 35-36 ppm. The carbons bearing the halogen atoms (C-3 and C-6) will have their resonances significantly influenced. The C-Cl bond at position 3 will cause a downfield shift, while the C-Br bond at position 6 also induces a notable shift. Quaternary carbons (C-3, C-3a, C-6, and C-7a) can be distinguished from protonated carbons using techniques like DEPT (Distortionless Enhancement by Polarization Transfer). For instance, in the related Methyl 6-chloro-1-(4-methoxyphenyl)-1H-indazole-3-carboxylate, the carbon attached to chlorine (C3) appears at δ 140.9 ppm, while in Methyl 6-bromo-1-(4-methoxyphenyl)-1H-indazole-3-carboxylate, the carbon attached to bromine (C6) is found at δ 113.7 ppm. nih.gov

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound Predicted values are based on data from analogous compounds. nih.gov

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| N-CH₃ | ~ 4.1 (s) | ~ 35.5 |

| C3 | - | ~ 141.0 |

| C3a | - | ~ 123.0 |

| C4 | ~ 7.6 (d) | ~ 123.5 |

| C5 | ~ 7.4 (dd) | ~ 127.5 |

| C6 | - | ~ 114.0 |

| C7 | ~ 7.8 (d) | ~ 111.0 |

| C7a | - | ~ 141.5 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns. For this compound (C₈H₆BrClN₂), high-resolution mass spectrometry (HRMS) would confirm its exact mass.

The molecular ion peak ([M]⁺) would exhibit a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br in ~1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in ~3:1 ratio). This results in a cluster of peaks for the molecular ion. The monoisotopic mass is calculated to be 243.9454 u.

Electron Ionization (EI) would induce fragmentation, providing structural clues. Key fragmentation pathways for halogenated indazoles typically involve:

Loss of a methyl radical (•CH₃): Formation of a stable [M-15]⁺ ion.

Loss of chlorine radical (•Cl) or bromine radical (•Br): Leading to [M-35]⁺ and [M-79]⁺ ions, respectively.

Cleavage of the N-N bond: A characteristic fragmentation for indazole rings.

Sequential loss of halogens and other small molecules like HCN.

Predicted mass spectrometry data for the parent compound, 6-bromo-3-chloro-1H-indazole, suggests a prominent [M+H]⁺ adduct at m/z 230.93192. uni.lu The fragmentation of the N-methylated derivative would follow similar patterns, with the initial loss of the methyl group being a primary pathway.

Table 2: Predicted Mass-to-Charge Ratios (m/z) for Major Fragments of this compound Based on common fragmentation patterns of related haloindazoles. uni.lu

| Ion | Formula | Predicted m/z (monoisotopic) | Description |

| [M]⁺ | [C₈H₆⁷⁹Br³⁵ClN₂]⁺ | 243.9454 | Molecular Ion |

| [M-CH₃]⁺ | [C₇H₃⁷⁹Br³⁵ClN₂]⁺ | 228.9298 | Loss of methyl radical |

| [M-Cl]⁺ | [C₈H₆⁷⁹BrN₂]⁺ | 208.9768 | Loss of chlorine radical |

| [M-Br]⁺ | [C₈H₆³⁵ClN₂]⁺ | 165.0219 | Loss of bromine radical |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is utilized to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would show characteristic absorption bands.

Key expected vibrational frequencies include:

C-H stretching (aromatic): Typically found in the 3100-3000 cm⁻¹ region.

C-H stretching (aliphatic): The N-methyl group C-H bonds would absorb around 2950-2850 cm⁻¹.

C=C and C=N stretching: The aromatic and indazole ring stretching vibrations are expected in the 1620-1450 cm⁻¹ range. These bands confirm the heterocyclic aromatic system. nih.govresearchgate.net

C-Cl stretching: A strong absorption in the fingerprint region, typically between 800-600 cm⁻¹.

C-Br stretching: This vibration appears at lower wavenumbers, usually in the 600-500 cm⁻¹ range. researchgate.net

Analysis of related compounds such as Methyl 6-bromo-1-(4-methoxyphenyl)-1H-indazole-3-carboxylate shows characteristic indazole ring vibrations and C-Br stretching, which supports the assignment of these functional groups. nih.govresearchgate.net

Table 3: Key Infrared Absorption Bands for this compound Frequencies are based on data from analogous compounds. nih.govresearchgate.net

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3100 - 3000 | Medium-Weak |

| Aliphatic C-H Stretch (N-CH₃) | 2950 - 2850 | Medium-Weak |

| C=C / C=N Ring Stretch | 1620 - 1450 | Strong-Medium |

| C-Cl Stretch | 800 - 600 | Strong |

| C-Br Stretch | 600 - 500 | Strong |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions. While specific crystallographic data for this compound is not publicly available, a detailed analysis can be inferred from the crystal structure of the closely related compound, 3-chloro-1-methyl-5-nitro-1H-indazole. nih.gov

From this analogue, it is expected that this compound would crystallize in a common space group, such as monoclinic P2₁/n. The indazole ring system itself is expected to be essentially planar. The bond lengths and angles should reflect the hybrid nature of the aromatic system. For instance, the C-Cl bond length in the nitro-analogue was found to be 1.7086(18) Å, and a similar value would be expected here. The N-CH₃ bond length is anticipated to be around 1.45 Å. nih.gov

Table 4: Predicted Crystallographic Parameters for this compound Parameters are predicted based on the crystal structure of 3-chloro-1-methyl-5-nitro-1H-indazole. nih.gov

| Parameter | Predicted Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c or similar |

| C(3)-Cl Bond Length | ~ 1.71 Å |

| C(6)-Br Bond Length | ~ 1.90 Å |

| N(1)-CH₃ Bond Length | ~ 1.45 Å |

| Molecular Geometry | Essentially planar indazole core |

Applications of Indazole Scaffolds in Medicinal Chemistry Research and Drug Discovery Methodological Focus

Indazole Derivatives as Scaffolds for Enzyme and Receptor Ligand Design

The indazole scaffold has proven to be a versatile framework for the design of potent and selective ligands for a variety of enzymes and receptors, particularly protein kinases. Kinases play a crucial role in cellular signaling pathways, and their dysregulation is implicated in numerous diseases, most notably cancer. Consequently, kinase inhibitors have become a major class of therapeutic agents.

Indazole derivatives have been successfully developed as inhibitors for several kinase families, including Tyrosine Kinases and Serine/Threonine Kinases. The indazole core can effectively mimic the hinge-binding motif of ATP, the natural substrate for kinases. The nitrogen atoms of the pyrazole (B372694) ring can form critical hydrogen bonds with the amino acid residues in the hinge region of the kinase active site, anchoring the inhibitor. The benzene (B151609) portion of the scaffold allows for substitution at various positions, enabling the exploration of different pockets within the ATP-binding site to achieve potency and selectivity.

For example, Pazopanib, an approved anticancer drug, features an indazole core and functions as a multi-kinase inhibitor. Research has also focused on designing indazole derivatives as inhibitors for specific kinases such as Fibroblast Growth Factor Receptors (FGFRs). In one study, a series of 6-(2,6-dichloro-3,5-dimethoxyphenyl)-4-substituted-1H-indazole derivatives were synthesized and evaluated as potent FGFR inhibitors.

Beyond kinases, indazole derivatives have been designed to target other enzymes. For instance, a series of 3-substituted 1H-indazoles were investigated for their ability to inhibit the IDO1 enzyme. Additionally, indazole-3-carboxamides have been identified as potent blockers of the calcium-release activated calcium (CRAC) channel, which is crucial for mast cell function and represents a therapeutic target for inflammatory and autoimmune diseases. The specific regiochemistry of the amide linker on the indazole scaffold was found to be critical for this activity.

The design process for these ligands often involves computational methods like molecular docking and quantitative structure-activity relationship (QSAR) analysis to predict the binding affinity and guide the synthesis of more potent derivatives.

Table 1: Examples of Indazole Derivatives as Enzyme and Receptor Ligands

| Compound Class | Target | Therapeutic Area |

|---|---|---|

| 1H-Indazole-based derivatives | Fibroblast Growth Factor Receptors (FGFRs) | Cancer |

| 3-Substituted 1H-indazoles | IDO1 Enzyme | Cancer |

| Indazole-3-carboxamides | CRAC Channel | Inflammatory Diseases |

| 6-Azaindazole derivatives | Pim Kinases | Cancer |

| (3-Aryl-1H-indazol-6-yl)spiro[cyclopropane-1,3'-indolin]-2'-one derivatives | Plo-like kinase 4 (PLK4) | Cancer |

Structure-Activity Relationship (SAR) Studies on Indazole-Based Inhibitors

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a compound influences its biological activity. For indazole-based inhibitors, SAR studies have been instrumental in optimizing potency, selectivity, and pharmacokinetic properties. These studies typically involve the systematic modification of the indazole core and its substituents.

Key aspects explored in the SAR of indazole derivatives include:

Substitution on the Indazole Core: The position and nature of substituents on both the pyrazole and benzene rings of the indazole scaffold can have a profound impact on activity. For instance, in a series of HIF-1α inhibitors based on 3-(5′-hydroxymethyl-2′-furyl)-1-benzyl indazole (YC-1), halogen substitutions were found to be more potent than alkyl substitutions at the R1 position. Specifically, a bromo-substituted derivative showed better inhibitory activity than methyl-substituted ones.

Nature of the Substituents: The electronic properties of the substituents (electron-donating vs. electron-withdrawing) are often critical. In one study, the incorporation of electron-withdrawing groups, such as a nitro group, significantly improved the antibacterial activity of certain indazole derivatives. Conversely, electron-donating groups like methoxyphenyl and methylphenyl showed varying effects on the inhibitory activity of imidazopyridine derivatives, which were compared to indazoles.

Stereochemistry and Regiochemistry: The spatial arrangement of atoms and the specific placement of functional groups can be crucial. For indazole-3-carboxamides acting as CRAC channel blockers, the 3-carboxamide regiochemistry was found to be essential for activity, with the reverse amide isomer being inactive.

Table 2: Impact of Substituents on the Activity of Indazole Derivatives

| Scaffold/Series | Substituent Modification | Impact on Activity |

|---|---|---|

| 3-(5′-hydroxymethyl-2′-furyl)-1-benzyl indazole derivatives | Bromo substitution at R1 position | Increased HIF-1α inhibitory activity compared to methyl substitution |

| Indazole derivatives | Incorporation of electron-withdrawing groups (e.g., nitro) | Improved antibacterial activity |

| Indazole-3-carboxamides | 3-Carboxamide regiochemistry | Essential for CRAC channel blocking activity |

| 4-(p-halophenyl)-thiazolyl derivatives | Bromo substituent | Inactivation of the compound |

| 4-(p-halophenyl)-thiazolyl derivatives | Chloro substituent | Conferred antibacterial activity |

Fragment-Based Drug Discovery (FBDD) Approaches Utilizing Indazole Fragments

Fragment-based drug discovery (FBDD) has emerged as a powerful strategy for identifying lead compounds. This approach uses small, low-complexity molecules, or "fragments," which typically adhere to the "rule-of-three," to probe the binding sites of biological targets. Due to their favorable physicochemical properties and ability to form key interactions, indazole and related heterocyclic fragments are valuable tools in FBDD.

The indazole core can serve as a starting point in an FBDD campaign. Its rigid structure and capacity for hydrogen bonding make it an ideal fragment for binding to protein targets, particularly in the ATP-binding site of kinases. Once a weakly binding indazole fragment is identified, typically through biophysical screening methods like X-ray crystallography, it can be elaborated or linked with other fragments to generate a more potent, lead-like molecule.

For example, a fragment-led de novo design approach was used to discover a novel series of 1H-indazole-based derivatives for the inhibition of Fibroblast Growth Factor Receptors (FGFRs). These derivatives exhibited inhibitory activity in the micromolar range with excellent ligand efficiencies, a key metric in FBDD that relates potency to the size of the molecule.

The FBDD process can be summarized as follows:

Fragment Library Screening: A library of fragments is screened against the target protein to identify binders.

Hit Validation and Characterization: The binding of fragment hits is confirmed and characterized, often by determining the crystal structure of the fragment-protein complex.

Fragment Elaboration or Linking: The initial fragment hit is then grown or linked with other fragments to improve its affinity and selectivity for the target.

The use of the indazole scaffold in FBDD allows for the exploration of chemical space in a more efficient manner than traditional high-throughput screening, often leading to lead compounds with better drug-like properties.

Scaffold Hopping and Molecular Hybridization Strategies with the Indazole Core

Scaffold hopping is a computational or medicinal chemistry strategy aimed at discovering structurally novel compounds by modifying the central core of a known active molecule while retaining its biological activity. This technique is valuable for generating new intellectual property, improving physicochemical or pharmacokinetic properties, or avoiding off-target effects associated with the original scaffold.

The indazole core is an attractive candidate for scaffold hopping exercises. For instance, it can be used to replace other heterocyclic scaffolds in known inhibitors, or it can be replaced by other bioisosteric rings to generate novel active compounds. Li et al. designed and synthesized a novel series of 1H-indazol-3-amine scaffold derivatives using scaffold hopping and molecular hybridization strategies to develop potent FGFR inhibitors.

Molecular hybridization involves combining two or more pharmacophores from different drug classes into a single molecule to create a hybrid compound with potentially enhanced activity or a dual mode of action. The indazole scaffold is frequently used as one of the building blocks in such hybrid molecules. For example, researchers have synthesized molecular hybrids containing an indazole motif linked to other heterocyclic systems like 1,2,3-triazole to develop new antimicrobial agents.

These strategies highlight the versatility of the indazole core, allowing medicinal chemists to navigate chemical space and design novel molecules with improved therapeutic potential.

Role of Indazoles in the Development of Chemical Biology Probes

Chemical biology probes are small molecules designed to study and manipulate biological systems. They are essential tools for target identification, validation, and understanding the complex networks of cellular processes. The properties that make indazoles attractive scaffolds for drug discovery also make them suitable for the development of chemical biology probes.

The indazole core can be derivatized to incorporate various functionalities required for a chemical probe, such as:

Reporter Tags: Fluorescent dyes or biotin can be attached to the indazole scaffold to allow for visualization or affinity purification of the target protein.

Photoaffinity Labels: Photoreactive groups can be introduced to enable covalent cross-linking of the probe to its target upon UV irradiation, facilitating target identification.

Reactive Groups: For developing covalent inhibitors, a "warhead" that can form a covalent bond with a specific amino acid residue in the target protein can be incorporated into the indazole derivative.

While specific examples of "6-Bromo-3-chloro-1-methyl-1H-indazole" being used as a chemical biology probe are not detailed in the provided search results, the general principles of probe design are applicable to this scaffold. For example, indazole-3-carboxamides, which were identified as CRAC channel blockers, could potentially be developed into probes to study the function and regulation of this ion channel in various cell types. The development of such probes would be invaluable for elucidating the role of their targets in health and disease.

Challenges and Future Directions in 6 Bromo 3 Chloro 1 Methyl 1h Indazole Research

Advancements in Sustainable and Greener Synthetic Methodologies for Halogenated Indazoles

A primary challenge in the synthesis of halogenated indazoles, including 6-Bromo-3-chloro-1-methyl-1H-indazole, is the reliance on traditional synthetic methods that often involve harsh reaction conditions, hazardous reagents, and the generation of significant chemical waste. nih.gov The development of sustainable and greener synthetic routes is paramount for environmentally responsible and economically viable production. nih.gov

Recent efforts have focused on several key areas:

Microwave-Assisted Synthesis: Microwave heating has emerged as a powerful tool in organic synthesis, offering benefits like reduced reaction times, lower energy consumption, and often higher product yields compared to conventional heating methods. rsc.org This technique is particularly applicable to the synthesis of heterocyclic compounds like indazoles.

Metal-Free Catalysis: Many classical indazole syntheses rely on expensive and potentially toxic heavy metal catalysts like palladium or copper. researchgate.net Research is increasingly directed towards metal-free reaction pathways, such as direct C-H amination using oxidants like [bis-(trifluoroacetoxy)iodo]benzene (PIFA), which simplifies purification and reduces environmental impact. mdpi.com

Use of Greener Solvents: The replacement of hazardous organic solvents with more environmentally benign alternatives, such as water, ethanol (B145695), or even solvent-free conditions, is a core principle of green chemistry. nih.govbath.ac.uk For instance, studies have shown that the choice of solvent, like using isopropyl alcohol, can significantly improve the yield in the synthesis of certain halogenated indazoles. nih.gov

Table 1: Comparison of Conventional vs. Greener Synthetic Approaches for Indazole Synthesis

| Parameter | Conventional Methods | Greener/Sustainable Methods |

|---|---|---|

| Catalysts | Often require heavy metals (e.g., Pd, Cu). researchgate.net | Focus on metal-free catalysts or recyclable catalysts like Cu Ferrite NPs. researchgate.netresearchgate.net |

| Solvents | Use of hazardous or high-boiling point solvents (e.g., DMF, Toluene). researchgate.net | Emphasis on benign solvents like water, ethanol, or performing reactions neat (solvent-free). nih.gov |

| Energy Input | Prolonged heating using conventional methods. rsc.org | Rapid heating via microwave irradiation, leading to enhanced energy efficiency. rsc.org |

| Waste Generation | Can generate considerable waste, including metal contaminants. nih.gov | Aims for higher atom economy and reduced by-product formation. rsc.org |

Development of Novel Functionalization Strategies for Complex Indazole Architectures

The biological activity of indazole derivatives can be significantly modulated by the nature and position of various substituents on the heterocyclic core. researchgate.net A major challenge lies in developing regioselective methods to introduce functional groups onto pre-existing and complex indazole scaffolds, such as this compound. This late-stage functionalization is critical for efficiently creating libraries of diverse compounds for biological screening.

Future strategies are centered on:

C-H Bond Functionalization: Direct activation and functionalization of carbon-hydrogen bonds is a highly sought-after strategy that avoids the need for pre-functionalized starting materials, thus improving atom economy. nih.gov This allows for the introduction of new substituents at positions that are otherwise difficult to access.

Advanced Cross-Coupling Reactions: While traditional cross-coupling reactions are staples in medicinal chemistry, there is a continuous need for more robust and versatile methods. The development of new ligands and catalytic systems enables the coupling of complex fragments under milder conditions, facilitating the synthesis of intricate three-dimensional molecules. acs.org

Modular and Fragment-Based Approaches: A promising direction involves the use of bifunctional building blocks that can be elaborated in multiple dimensions. acs.org This modular approach allows medicinal chemists to rapidly grow or modify a core fragment, like an indazole, along different vectors to explore the surrounding chemical space and optimize interactions with biological targets. acs.org

Integration of Artificial Intelligence and Machine Learning in Indazole Design and Synthesis Prediction

The traditional process of drug discovery is often slow and costly. Artificial Intelligence (AI) and Machine Learning (ML) are poised to revolutionize this field by transforming how new molecules are designed and synthesized. nih.govnih.gov

Key applications in indazole research include:

De Novo Molecular Design: Generative AI models can explore vast chemical spaces to design novel indazole derivatives with specific desired properties (e.g., high predicted bioactivity, low toxicity). nih.gov These tools can propose structures that human chemists might not have conceived of.

Synthesis Prediction (Retrosynthesis): A significant challenge for chemists is devising a viable synthetic route for a target molecule. AI-powered retrosynthesis tools can analyze a complex structure, like a highly substituted indazole, and predict potential synthetic pathways by working backward from the final product. nih.gov Data-driven models can even evaluate and rank these routes based on factors like reaction feasibility and starting material availability. nih.gov

Property Prediction: ML models can be trained on existing data to predict the physicochemical and biological properties of new, virtual indazole compounds. youtube.com This allows for the rapid in silico screening of thousands of potential candidates, ensuring that laboratory resources are focused on the most promising molecules. youtube.com

The integration of these computational tools can create a "closed-loop" system where AI proposes novel indazoles, predicts how to make them, and prioritizes them for synthesis, significantly accelerating the discovery pipeline. researchgate.net

Exploration of New Chemical Space for Diversely Substituted Indazole Derivatives

The ultimate goal of advancing synthetic methods and integrating AI is to explore new chemical space. nih.gov The existing libraries of indazole derivatives, while extensive, represent only a fraction of the theoretically possible structures. researchgate.net The challenge is to move beyond known scaffolds and access novel, diversely substituted indazoles.

Future exploration will be driven by:

Synthesis of Complex Scaffolds: Developing methods to access more intricate and three-dimensional indazole analogues is crucial. Aza-indoles, for example, are synthetically challenging but offer improved pharmacological properties compared to their simpler counterparts. researchgate.net New synthetic cascades that build these complex cores efficiently are highly valuable. researchgate.net

Diverse Functionalization: The ability to introduce a wide variety of functional groups at every possible position on the indazole ring is essential for fine-tuning molecular properties. mdpi.comresearchgate.net This requires a robust toolkit of chemical reactions that are compatible with the indazole core.

Knowledge-Based Design: Combining computational predictions with established structure-activity relationships (SAR) allows for a more rational exploration of chemical space. mdpi.comnih.gov By understanding how specific substitutions influence biological activity, researchers can more intelligently design the next generation of indazole derivatives.

By pushing the boundaries of synthesis and leveraging predictive technologies, chemists can unlock new regions of chemical space, leading to the discovery of novel indazole-based compounds with unique therapeutic potential. researchgate.net

Q & A

Q. What are the optimal synthetic routes for 6-Bromo-3-chloro-1-methyl-1H-indazole, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis typically involves sequential halogenation and alkylation steps. For example, bromination can be achieved using bromine or N-bromosuccinimide (NBS) in a polar solvent (e.g., DCM or DMF) under controlled temperatures (0–25°C). Chlorination may employ POCl₃ or SOCl₂, followed by methylation using methyl iodide in the presence of a base (e.g., K₂CO₃). Key factors include:

- Solvent choice : Polar aprotic solvents enhance reaction rates but may require rigorous drying.

- Catalyst use : Lewis acids (e.g., FeCl₃) can improve regioselectivity in halogenation .

- Temperature control : Lower temperatures reduce side reactions during bromination .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR confirm substituent positions. For example, the methyl group at N1 appears as a singlet (~δ 3.8–4.2 ppm), while aromatic protons show splitting patterns dependent on adjacent halogens .

- X-ray Crystallography : SHELXL () is widely used for refinement. Key parameters:

- Data collection : High-resolution (<1.0 Å) data reduces thermal displacement errors.

- Twinned data handling : SHELXL’s twin refinement tools (e.g., BASF parameter) resolve pseudo-merohedral twinning .

- Mass Spectrometry : HRMS (ESI⁺) validates molecular weight (expected [M+H]⁺: ~259.9 Da).

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of halogenated indazole derivatives through comparative structural analysis?

- Methodological Answer : Contradictions often arise from subtle structural differences. A systematic approach includes:

- Comparative SAR Tables :

| Compound | Substituents | Bioactivity (IC₅₀, nM) | Kinase Selectivity |

|---|---|---|---|

| 6-Bromo-3-chloro-1-methyl | Br (C6), Cl (C3), Me (N1) | 12.3 ± 1.5 | JAK2, EGFR |

| 6-Chloro-1H-indazol-3-amine | Cl (C6), NH₂ (C3) | 45.7 ± 3.2 | CDK4/6 |

- Key Insight : Bulky substituents (e.g., Br vs. Cl) enhance kinase binding but reduce solubility .

- Computational Modeling : DFT calculations (e.g., HOMO-LUMO gaps) predict reactivity differences .

Q. What strategies optimize regioselectivity in halogenation reactions for multi-substituted indazoles?

- Methodological Answer : Regioselectivity is influenced by:

- Directing Groups : Electron-withdrawing groups (e.g., Cl at C3) direct bromination to C6 via resonance stabilization .

- Microwave-Assisted Synthesis : Short reaction times (~10 min) minimize over-halogenation .

- Protection/Deprotection : Temporary protection of reactive sites (e.g., N-methylation) prevents unwanted substitutions .

Q. How does the substitution pattern (Br, Cl, Me) influence reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?

- Methodological Answer :

- Bromine Reactivity : Br at C6 undergoes Suzuki coupling with arylboronic acids (Pd(PPh₃)₄, K₂CO₃, DME/H₂O).

- Chlorine Inertness : Cl at C3 typically remains unreactive under mild conditions, enabling selective functionalization at C6 .

- Methyl Group Stability : The N1-methyl group prevents ring-opening side reactions during catalysis.

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported crystallographic data for halogenated indazoles?

- Methodological Answer :

- Validation Tools : Use PLATON’s ADDSYM to check missed symmetry elements.

- Twinned Data : Apply SHELXL’s HKLF 5 format for refinement. Example workflow:

Index data using CELL_NOW.

Refine twin law (e.g., -h, -k, -l) with BASF ~0.3–0.5 .

- Database Cross-Check : Compare with Cambridge Structural Database entries for similar compounds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。